molecular formula C13H20BNO3 B1423228 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1171892-40-2

3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1423228
CAS No.: 1171892-40-2
M. Wt: 249.12 g/mol
InChI Key: MSTJSRQLRFPSAI-UHFFFAOYSA-N
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Description

“3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic compound that contains borate and sulfonamide groups . It is a type of organoboron compound, which are known for their high stability, low toxicity, and high reactivity in various transformation processes .


Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory (DFT). The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, include a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25°C .

Scientific Research Applications

Synthesis and Structural Analysis

1. Synthesis and Characterization of Boric Acid Ester Intermediates Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, involving 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been synthesized using a three-step substitution reaction. Their structures were confirmed by FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was used to compare molecular structures with X-ray diffraction values, revealing consistency between DFT optimized structures and crystal structures (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Molecular Structure and Conformational Analysis

2. Structural Differences in Pyridin-2-ylboron Derivatives The first reported structure of pyridin-2-ylboron derivative, including the comparison with its regioisomer, revealed variations in the orientation of the dioxaborolane ring relative to the pyridine ring and bond angles of the BO2 group. Ab initio calculations showed different HOMO and LUMO distributions corresponding to observed differences in chemical reactivity (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

Applications in Polymer Synthesis and Properties

3. Preparation of Deeply Colored Polymers Containing IsoDPP Units Synthesis of polymers with 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, using this compound derivatives, resulted in deeply colored polymers with good solubility in organic solvents. These polymers showed potential for various applications due to their distinct color properties and molecular weights (Welterlich, Charov, & Tieke, 2012).

Safety and Hazards

The safety and hazards of a similar compound, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, include hazard statements H226 - H319 and precautionary statements P210 - P305 + P351 + P338 .

Properties

IUPAC Name

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-6-16-11-7-10(8-15-9-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTJSRQLRFPSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694489
Record name 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171892-40-2
Record name 3-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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